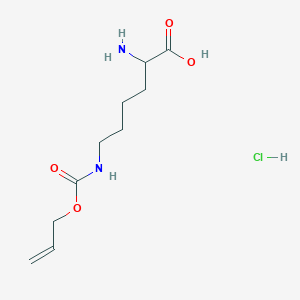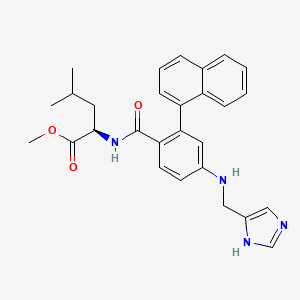
Methotrexate-d3 Tetraglutamate Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methotrexate-d3 Tetraglutamate Trifluoroacetate is a stable isotope-labeled analog of Methotrexate Tetraglutamate. It is primarily used in scientific research as a reference standard and for various analytical purposes. Methotrexate and its derivatives are known for their roles as folic acid antagonists, antitumor drugs, and antirheumatic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate-d3 Tetraglutamate Trifluoroacetate involves the incorporation of deuterium (d3) into the Methotrexate Tetraglutamate molecule. The general synthetic route includes the following steps:
Synthesis of Methotrexate-d3:
Formation of Tetraglutamate: Methotrexate-d3 is then conjugated with four glutamic acid residues to form Methotrexate-d3 Tetraglutamate.
Trifluoroacetate Salt Formation: The final step involves converting Methotrexate-d3 Tetraglutamate into its trifluoroacetate salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methotrexate-d3 Tetraglutamate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Methotrexate-d3 Tetraglutamate Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Methotrexate and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Methotrexate.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Methotrexate
作用機序
Methotrexate-d3 Tetraglutamate Trifluoroacetate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition leads to the suppression of inflammation and the prevention of cell division. The compound targets folate-dependent enzymes and pathways, disrupting the synthesis of DNA, RNA, and proteins .
類似化合物との比較
Similar Compounds
Methotrexate Tetraglutamate: The non-deuterated analog of Methotrexate-d3 Tetraglutamate.
Methotrexate Triglutamate: A similar compound with three glutamic acid residues.
Methotrexate Diglutamate: Contains two glutamic acid residues.
Uniqueness
Methotrexate-d3 Tetraglutamate Trifluoroacetate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies.
特性
分子式 |
C28H30N4O3 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m1/s1 |
InChIキー |
TUQRZGWNDBXSNP-AREMUKBSSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


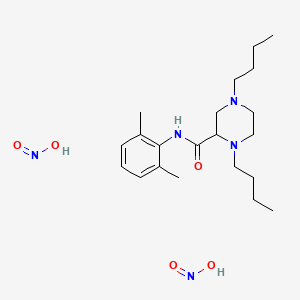
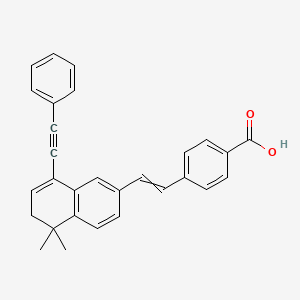
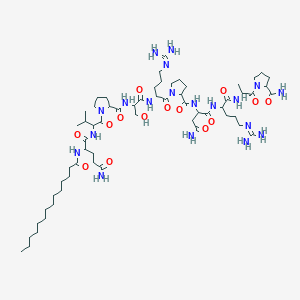
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
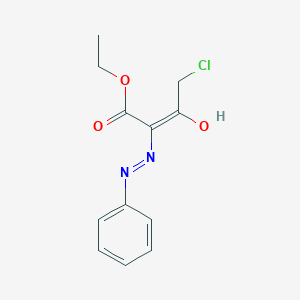
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
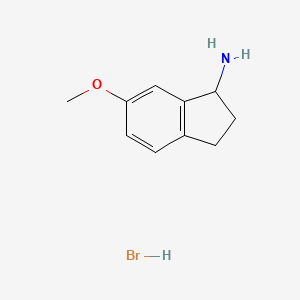
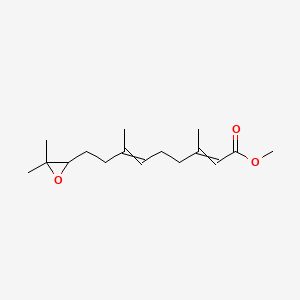
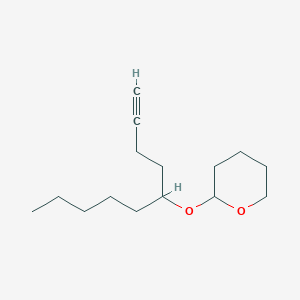
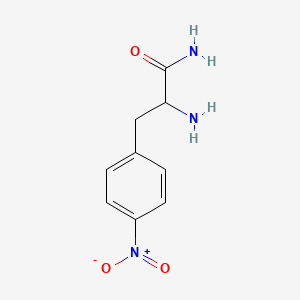
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
![2-[[6-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15287009.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)
